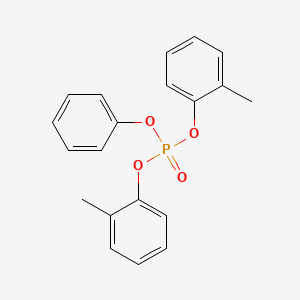
Bis(methylphenyl)phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, bis(methylphenyl) phenyl ester is an organic compound with the molecular formula C20H19O4P and a molecular weight of 354.336221 g/mol . It is a colorless to slightly yellow liquid that is soluble in organic solvents such as alcohols, ethers, ketones, and aromatic hydrocarbons . This compound is used in various industries, including as an additive in applications such as photography, wallcovering, synthetic lubricants, and manufacturing photochemicals.
Preparation Methods
Phosphoric acid, bis(methylphenyl) phenyl ester can be synthesized by reacting phenyl dichlorophosphate with methylphenol in the presence of a base . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and purity .
Chemical Reactions Analysis
Phosphoric acid, bis(methylphenyl) phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different phosphoric acid esters.
Substitution: It can undergo substitution reactions where the phenyl or methylphenyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphoric acid, bis(methylphenyl) phenyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphoric acid, bis(methylphenyl) phenyl ester involves its interaction with molecular targets and pathways in biological systems. It can act as a phosphorylating agent, transferring phosphate groups to other molecules, which is essential in many biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phosphoric acid, bis(methylphenyl) phenyl ester can be compared with other similar compounds such as:
Phosphoric acid, tris(methylphenyl) ester: This compound has three methylphenyl groups instead of two, which can affect its chemical properties and applications.
Phosphoric acid, bis(4-methylphenyl) phenyl ester: This compound has 4-methylphenyl groups, which can influence its reactivity and use in different contexts.
The uniqueness of phosphoric acid, bis(methylphenyl) phenyl ester lies in its specific structure, which provides distinct chemical properties and makes it suitable for various applications in research and industry .
Properties
Molecular Formula |
C20H19O4P |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
bis(2-methylphenyl) phenyl phosphate |
InChI |
InChI=1S/C20H19O4P/c1-16-10-6-8-14-19(16)23-25(21,22-18-12-4-3-5-13-18)24-20-15-9-7-11-17(20)2/h3-15H,1-2H3 |
InChI Key |
XSRQYQRFQNGZKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



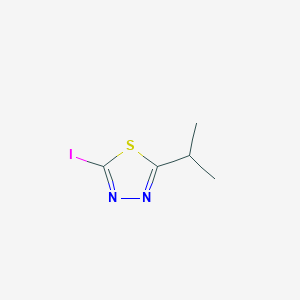
![N-[(E)-1-(4-methylphenyl)ethylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide](/img/structure/B12333964.png)
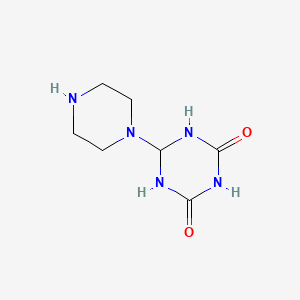
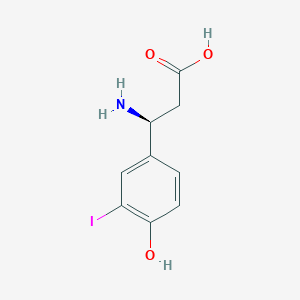
![methyl 2-[((E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxo-1-butenyl)amino]-3-thiophenecarboxylate](/img/structure/B12333978.png)
![1-[(oxetan-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B12333986.png)
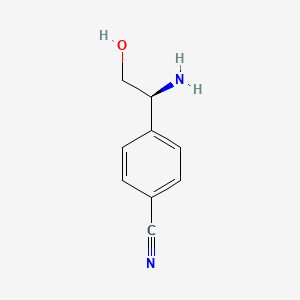
![Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate](/img/structure/B12333998.png)
![(E)-N'-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B12334006.png)
![(2E)-2-cyano-N-[(1E)-{[(2,6-dichlorophenyl)methoxy]amino}methylidene]-3-(dimethylamino)prop-2-enamide](/img/structure/B12334013.png)
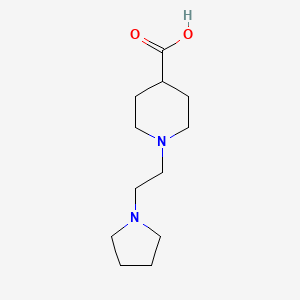
![(2E)-3-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B12334020.png)
![N3-(3-Chloro-4-fluorophenyl)-7-(pyridin-4-yl)furo[2,3-c]pyridine-2,3-diamine](/img/structure/B12334022.png)
